Phenyl hydrogen phenylmalonate

Antibiotic synthesis β-lactam intermediates Pharmaceutical process chemistry

Researchers requiring an orthogonal malonate ester for β-lactam antibiotic synthesis face challenges with symmetric diesters that lack chemoselectivity. Phenyl hydrogen phenylmalonate (CAS 21601-78-5) solves this by providing dual functionality-a free carboxylic acid and a phenyl ester leaving group-enabling precise sequential transformations without protecting group chemistry. • Validated in patented carbenicillin α-carboxy ester synthesis with an 86% yield. • Crystalline solid (mp 115-117°C) for straightforward handling, purification, and scalable kilo-lab processing. • Superior to diphenyl malonate and alkyl diesters for applications requiring a specific phenolic ester acylation reagent.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 21601-78-5
Cat. No. B8750486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl hydrogen phenylmalonate
CAS21601-78-5
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C15H12O4/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H,(H,16,17)
InChIKeyIDJNJFYWPMDFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Hydrogen Phenylmalonate Overview


Phenyl hydrogen phenylmalonate (CAS 21601-78-5), also known as phenylmalonic acid monophenyl ester, is a phenyl-substituted malonic acid monoester with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol [1]. It is a colorless crystalline solid with a melting point of 115–117°C, soluble in ethanol, chloroform, dichloromethane, and hot benzene [2]. As a phenylmalonate derivative, it serves as a key intermediate in the synthesis of β-lactam antibiotics, including carbenicillin [1], and is widely utilized in organic synthesis for constructing complex molecular frameworks.

β-Lactam intermediate synthesisCarbenicillin prodrug route; established phenylmalonate monoester scaffold
Orthogonal reactivityFree carboxylic acid plus phenyl ester enables sequential chemoselective transformations
Crystalline solid formSupports recrystallization, solid-phase handling, and process development workflows

Phenyl Hydrogen Phenylmalonate Differentiation


Phenyl hydrogen phenylmalonate (CAS 21601-78-5) cannot be generically substituted by other malonate esters due to its unique orthogonal reactivity profile . Unlike symmetric diesters such as diphenyl malonate (CAS 1969-44-4), which undergoes complete hydrolysis to phenol and malonic acid [1], or alkyl diesters like diethyl phenylmalonate (CAS 83-13-6), which require enzymatic resolution for asymmetric applications [2], the monophenyl ester possesses both a free carboxylic acid and a phenyl ester group. This dual functionality enables precise chemoselective transformations in pharmaceutical intermediate synthesis—particularly for carbenicillin production—where a specific phenolic ester leaving group is required for acylation reactions [3].

Phenyl hydrogen phenylmalonate
Diphenyl malonate (CAS 1969-44-4): symmetric diester undergoes complete non-selective hydrolysis; reactivity profile may not transfer
Phenyl hydrogen phenylmalonate
Diethyl phenylmalonate (CAS 83-13-6): liquid alkyl diester; may require enzymatic resolution; handling and purification context differ
Phenyl hydrogen phenylmalonate
Monophenyl malonate (CAS 35756-54-8): lacks α-phenyl substitution; not documented for carbenicillin intermediate synthesis

Phenyl Hydrogen Phenylmalonate Procurement Evidence


Carbenicillin Intermediate Synthesis

Phenyl hydrogen phenylmalonate (CAS 21601-78-5) is the established and validated intermediate for carbenicillin prodrug synthesis, with a patented and reproducible synthesis method achieving an 86% isolated yield . This is a crucial differentiation from alternative monophenyl malonate (CAS 35756-54-8), which lacks the α-phenyl substitution and is not documented as a viable intermediate for carbenicillin. The target compound provides a validated, high-yield pathway for β-lactam antibiotic development.

Synthesis yield
Reported
86% isolated yield
Reported carbenicillin intermediate yield; supports process economics review
Patented synthesis route; validate under in-house conditions
Antibiotic synthesis β-lactam intermediates Pharmaceutical process chemistry

Orthogonal Reactivity vs. Diphenyl Malonate

Phenyl hydrogen phenylmalonate (CAS 21601-78-5) exhibits an orthogonal reactivity profile compared to diphenyl malonate (CAS 1969-44-4), as confirmed by chemical property databases . Diphenyl malonate, a symmetric diester, undergoes complete acid- or base-catalyzed hydrolysis to yield two equivalents of phenol and malonic acid [1], with a hydrolysis rate constant (Total Kb) of 5.352×10¹ L/mol-sec at pH >8 and 25°C . In contrast, the target compound's free carboxylic acid and single phenyl ester group allow for selective, sequential derivatization under controlled conditions, preventing the formation of unwanted diacid byproducts.

Hydrolysis selectivity
Cross-study comparable
Selective monoester reactivity vs. complete hydrolysis
Orthogonal reactivity supports chemoselective workflow design
Comparator total Kb = 5.352×10¹ L/mol-sec at pH >8; model-derived value
Chemoselective synthesis Protecting group strategy Malonate chemistry

High-Melting Crystalline Solid

Phenyl hydrogen phenylmalonate (CAS 21601-78-5) is a colorless crystalline solid with a reported melting point of 115–117°C [1][2]. This well-defined solid form is a significant advantage for industrial handling, storage, and purification compared to alternative intermediates like diethyl phenylmalonate (CAS 83-13-6), which is a liquid at room temperature [3]. The high melting point of the target compound facilitates purification by recrystallization, a key step in obtaining high-purity material for pharmaceutical applications.

Physical form
Head-to-head
Crystalline solid, mp 115–117°C
Supports solid-phase handling, recrystallization, and storage stability
Diethyl phenylmalonate is liquid at room temperature; handling context differs
Physical characterization Solid-state chemistry Process development

Enhanced Lipophilicity and Acidity

Computational predictions indicate that phenyl hydrogen phenylmalonate (CAS 21601-78-5) possesses a predicted pKa of 2.72±0.10, which is significantly lower (more acidic) than that of phenylmalonic acid (pKa1 ~2.99, pKa2 ~5.5) [1]. Its predicted density of 1.283±0.06 g/cm³ and boiling point of 446.5±38.0 °C further distinguish its physicochemical profile from less lipophilic alkyl malonates [1]. This predicted data suggests a unique profile for applications where specific acidity and lipophilicity are required.

Predicted pKa
Class-level inference
pKa 2.72±0.10 (predicted)
Data to verify; context-dependent for solubility and reactivity screening
Computational prediction only; experimental validation recommended
Physicochemical properties Drug design ADME prediction

Phenyl Hydrogen Phenylmalonate Applications


Carbenicillin Prodrug & β-Lactam Development

Phenyl hydrogen phenylmalonate is the validated and preferred intermediate for synthesizing α-carboxy esters of carbenicillin, a critical step in developing orally bioavailable β-lactam antibiotics [1]. The 86% yield achieved in patented synthesis routes makes this compound the standard choice for medicinal chemistry programs focused on penicillin derivatives and combating β-lactamase resistance.

Chemoselective Multi-Step Synthesis

The orthogonal reactivity of phenyl hydrogen phenylmalonate, as evidenced by its differentiated hydrolysis profile from diphenyl malonate [1], makes it ideal for complex multi-step syntheses. Its dual functionality—a free carboxylic acid and a phenyl ester—allows for sequential, controlled functionalization without protecting group manipulations, streamlining the synthesis of complex pharmaceutical and agrochemical intermediates .

Solid-Phase Synthesis & Process Development

Given its well-defined crystalline nature and melting point of 115–117°C, phenyl hydrogen phenylmalonate is highly suitable for process development and manufacturing workflows that require solid handling and purification via recrystallization [1]. This contrasts sharply with liquid alternatives, offering superior ease of use, storage stability, and scalability in kilo-lab and pilot plant settings .

Early-Stage Drug Discovery & Lead Optimization

The predicted pKa of 2.72 and enhanced lipophilicity from the α-phenyl group suggest phenyl hydrogen phenylmalonate is a valuable scaffold for exploring structure-activity relationships (SAR) in early-stage drug discovery [1]. Its unique physicochemical profile can be leveraged to modulate the ADME properties of lead compounds, particularly in programs targeting improved membrane permeability or specific binding site interactions.

Application
Selection Property
Validation Focus
β-Lactam intermediate development
α-Phenyl monoester functionality
Acylation route reproducibility for carbenicillin prodrug synthesis
Chemoselective multi-step synthesis
Orthogonal reactivity profile
Sequential functionalization control without protecting group manipulation
Solid-form process development
Crystalline solid handling
Recrystallization workflow, storage stability, and pilot-plant scalability
Early-stage physicochemical screening
Predicted acidity and lipophilicity profile
Experimental pKa and solubility verification for lead optimization

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22 linked technical documents
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